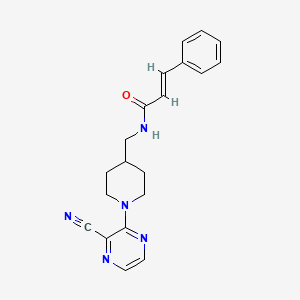

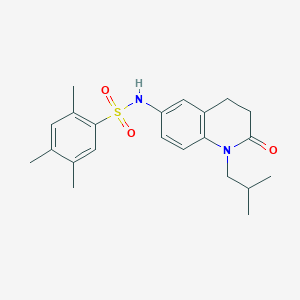

![molecular formula C14H15N3OS B2519958 6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one CAS No. 67140-12-9](/img/structure/B2519958.png)

6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one, commonly referred to as 6-benzylthio-HPPD, is a chemical compound found in nature, but it can also be synthesized in a laboratory setting. It is a heterocyclic compound, meaning it is composed of both carbon and nitrogen atoms, and it is a member of the pyridine family. 6-benzylthio-HPPD has a variety of applications in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are all important to consider when using this compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one and its derivatives are key intermediates in the synthesis of various heterocyclic compounds. For instance, they are used in the synthesis of 1,4,7,8,9,10-Hexahydro-6H-[1]-benzothieno[2', 3', :4,5]pyrimido[1,2-b][1,2,4,5]tetrazin-6-ones. Some of these synthesized products have been screened for their biological activities, indicating their potential in pharmaceutical applications (Abdallah, 2002).

Derivatives Synthesis

The compound is also involved in the synthesis of various derivatives. For example, the preparation of 2-Thioxopyrimidinyl-5-(N,N-dimethylamino)formamidine, which further reacts with different compounds to form various pyridino[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives and pyrimidine-pyridine hybrids (Hassneen & Abdallah, 2003).

Antitumor and Antihypertensive Activity

Notably, derivatives synthesized from this compound have exhibited potential antitumor activity against specific cancer cell lines, showcasing its significance in the development of new antitumor agents (Edrees & Farghaly, 2017). Additionally, some synthesized compounds have been tested for antihypertensive activity, revealing new insights into the structure-activity relationship, which is crucial for developing novel therapeutic agents (Rana, Kaur, & Kumar, 2004).

Antioxidant Properties and Antimicrobial Activity

Studies have also been conducted to synthesize and evaluate the antioxidant properties of new pyrimidine derivatives. These compounds have shown promising results in scavenging radicals, indicating their potential use as antioxidants (Akbas et al., 2018). Furthermore, novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones synthesized from this compound have shown mild antimicrobial activities, suggesting their application in developing new antimicrobial agents (Gomha et al., 2018).

Wirkmechanismus

This compound has been evaluated as an activator of the enzyme acid alpha-glucosidase. In the context of lysosomal storage diseases, enzyme activators with chaperone activity are desirable as they facilitate and increase the translocation of mutant protein from the endoplasmic reticulum to the lysosome, without inhibiting the enzyme after translocation .

Eigenschaften

IUPAC Name |

6-benzyl-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c18-13-11-9-17(8-10-4-2-1-3-5-10)7-6-12(11)15-14(19)16-13/h1-5H,6-9H2,(H2,15,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKPZGLDSARQCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=S)NC2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

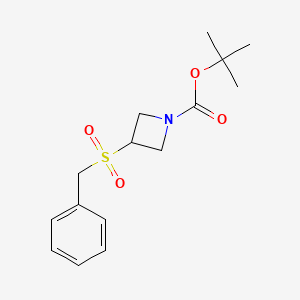

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2519876.png)

![1-(2-Bromoethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2519880.png)

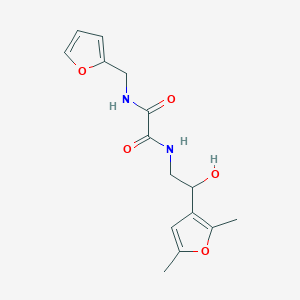

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2519882.png)

![methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2519887.png)

![7-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2519894.png)

![N-(3-chloro-4-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2519895.png)